Palmitoyl Chloride: A Technical Guide to Chemical Properties and Reactivity for Researchers and Drug Development Professionals
Palmitoyl Chloride: A Technical Guide to Chemical Properties and Reactivity for Researchers and Drug Development Professionals
An In-depth Technical Guide
Palmitoyl (B13399708) chloride, the acyl chloride derivative of palmitic acid, is a pivotal reagent in organic synthesis and a valuable tool in drug development and biochemical research. Its high reactivity makes it an efficient acylating agent for introducing the 16-carbon palmitoyl group into a wide array of molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling procedures, with a focus on applications relevant to scientific research and pharmaceutical development.
Core Chemical and Physical Properties
Palmitoyl chloride is a colorless to light yellow liquid with a pungent odor.[1][2] Its physical and chemical characteristics are crucial for its application in synthesis and for ensuring safe handling. Quantitative data for palmitoyl chloride are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₁ClO | [3][4] |
| Molecular Weight | 274.87 g/mol | [1][5] |
| CAS Number | 112-67-4 | [2] |
| Appearance | Clear colorless to light yellow liquid with a pungent odor | [1][2] |
| Melting Point | 11-13 °C | [5][6][7] |
| Boiling Point | 88-90 °C at 0.2-0.3 mmHg | [5][6][7] |
| Density | 0.906 g/mL at 25 °C | [5][7] |
| Refractive Index | n20/D 1.452 | [5][7] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; insoluble in water | [3] |
Reactivity Profile
The reactivity of palmitoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[8][9] This reactivity is the cornerstone of its utility in organic synthesis.
General Mechanism: Nucleophilic Acyl Substitution
Palmitoyl chloride reacts with nucleophiles via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to yield the acylated product.[8][10]
Caption: General mechanism of nucleophilic acyl substitution of palmitoyl chloride.
Reactivity with Specific Nucleophiles
-
Water (Hydrolysis): Palmitoyl chloride reacts with water to form palmitic acid and hydrochloric acid.[1][3][11] This reaction is often undesirable and necessitates the use of anhydrous conditions for most applications.[12]
-
Alcohols (Esterification): Alcohols react readily with palmitoyl chloride to form palmitate esters.[8][9] This reaction is generally vigorous and proceeds to completion, making it a more efficient esterification method than Fischer esterification.[9][10] For less reactive alcohols, such as phenols, heating and the presence of a base are often required to facilitate the reaction.[9]
-
Amines (Amidation): Primary and secondary amines react rapidly with palmitoyl chloride to produce N-substituted palmitamides.[8][13] The reaction is typically exothermic.[8] The hydrochloric acid byproduct will react with any excess amine to form an ammonium (B1175870) salt.[8]
-
Thiols (Thioesterification): Thiols react with palmitoyl chloride to yield thioesters.[8] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.[8]
The general order of reactivity for common nucleophiles is: Amines > Thiols > Alcohols > Water.[8]
Experimental Protocols
Synthesis of Palmitoyl Chloride from Palmitic Acid
A common method for the synthesis of palmitoyl chloride involves the reaction of palmitic acid with thionyl chloride (SOCl₂).[2][14][15]
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palmitic acid (1 mole).[14]
-
Slowly add thionyl chloride (2 moles) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[15]
-
Heat the reaction mixture to approximately 75°C and maintain for 2 hours with stirring.[14][15] The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.[14]
-
The crude palmitoyl chloride can then be purified by vacuum distillation.[14]
Caption: Experimental workflow for the synthesis of palmitoyl chloride.
Esterification of an Alcohol with Palmitoyl Chloride
This protocol describes a general procedure for the synthesis of a palmitate ester.
Methodology:
-
Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add palmitoyl chloride (1.1 equivalents) to the stirred solution. If the alcohol is not highly reactive, a non-nucleophilic base like pyridine or triethylamine can be added to neutralize the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The product can be further purified by column chromatography if necessary.
Amidation of a Primary Amine with Palmitoyl Chloride
This protocol outlines a general procedure for the synthesis of a palmitamide.
Methodology:
-
Dissolve the primary amine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere. The use of excess amine serves to neutralize the HCl byproduct.
-
Cool the solution in an ice bath.
-
Slowly add a solution of palmitoyl chloride (1 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, the mixture can be washed sequentially with water, dilute aqueous acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting palmitamide can be purified by recrystallization or column chromatography.
Relevance in Drug Development and Cellular Signaling: Protein Palmitoylation
Palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein via a thioester linkage.[16][17] This modification increases the hydrophobicity of the protein, influencing its membrane association, subcellular trafficking, stability, and protein-protein interactions.[16][17][18] The dynamic nature of palmitoylation makes it a crucial regulatory mechanism in various cellular signaling pathways.[19][20]
Role in Ras Signaling
A prominent example of the importance of palmitoylation is in the regulation of Ras proteins, which are key players in signal transduction pathways that control cell growth and proliferation.[16][20] Palmitoylation of H-Ras and N-Ras is essential for their proper localization to the plasma membrane, where they can be activated by upstream signals and subsequently activate downstream effector pathways such as the PI3K/Akt and MAPK/ERK pathways.[16] Dysregulation of Ras palmitoylation has been implicated in various cancers.[16]
Caption: Simplified signaling pathway of Ras palmitoylation and activation.
Safety and Handling
Palmitoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[6][12][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][21] Work should be conducted in a well-ventilated chemical fume hood.[12][21]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[3][21]
-
Spills: In case of a spill, absorb the material with a dry, inert absorbent such as sand or earth and transfer it to a sealed container for disposal.[1][6] Do not use water to clean up spills, as it reacts violently with palmitoyl chloride.[1][6][21]
-
Disposal: Dispose of palmitoyl chloride and any contaminated materials in accordance with local, state, and federal regulations.[23][24]
This guide provides a foundational understanding of the chemical properties and reactivity of palmitoyl chloride for its effective and safe use in research and development. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
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- 17. Palmitoylation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
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- 20. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
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